molecular formula C9H8F3NO2 B13055722 (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055722
M. Wt: 219.16 g/mol
InChI Key: UVNOQQBTALNRDR-LURJTMIESA-N
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Description

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with a unique structure that includes a trifluoromethoxy group attached to a dihydrobenzo[b]furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dihydrobenzo[b]furan ring followed by the introduction of the trifluoromethoxy group and the amine functionality. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group and amine functionality can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its trifluoromethoxy group attached to the dihydrobenzo[b]furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3R)-7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2/t6-/m0/s1

InChI Key

UVNOQQBTALNRDR-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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